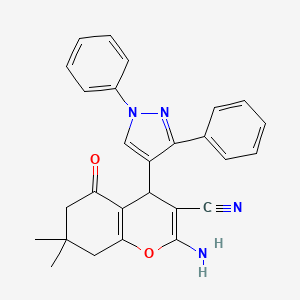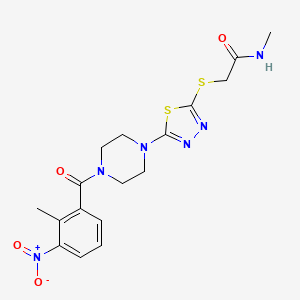
N-methyl-2-((5-(4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-methyl-2-((5-(4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as the 1,3,4-thiadiazole core and piperazine moiety, which are known to exhibit various biological activities.
Synthesis Analysis
The synthesis of related compounds has been reported using aminothiourea and carbon disulfide as starting materials. The structures of these compounds were confirmed by various spectroscopic methods including 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis . These methods are likely applicable to the synthesis of the compound , suggesting a multi-step synthetic route involving the formation of the 1,3,4-thiadiazole ring followed by subsequent functionalization with the appropriate piperazine and acetamide groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by 1H NMR and 13C NMR spectroscopy . These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, which is crucial for confirming the identity and purity of the synthesized compounds. The molecular structure analysis of the compound would similarly involve these NMR techniques to elucidate its structure.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its solubility in various solvents, melting point, and stability under different conditions. These properties are important for understanding the compound's behavior in biological systems and for developing suitable formulations for in vitro and in vivo studies. The related compounds have been evaluated for their antitumor and antibacterial activities, indicating that the compound may also possess similar biological properties .
Case Studies
The antitumor activity of related compounds has been evaluated in vitro against HeLa and A549 cell lines. Compound 6a, for example, showed potent antiproliferative activity and was able to induce apoptosis and cause G1-phase arrest in the HeLa cell line . Another compound, 6b, demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, a plant pathogen . These case studies suggest that the compound "N-methyl-2-((5-(4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" may also have potential as an antitumor or antibacterial agent, warranting further investigation.
科学的研究の応用
Synthesis and Biological Activities
- A study by Xia (2015) involved the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating their potential inhibitory effects on certain bacterial strains, such as Xanthomonas campestris pv. oryzae (Xia, 2015).
- Foroumadi et al. (2005) synthesized a series of thiadiazole derivatives, revealing significant leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam (Foroumadi et al., 2005).
Antibacterial and Antileishmanial Activities
- Wu Qi (2014) explored the antibacterial activities of 1,3,4-thiadiazol-2-sulfonyl piperazine derivatives, identifying compounds with effective antibacterial properties at specific concentrations (Wu Qi, 2014).
- Tahghighi et al. (2011) synthesized thiadiazoles with piperazinyl-linked benzamidine substituents, finding promising antileishmanial activity in various forms of Leishmania major (Tahghighi et al., 2011).
Anticancer Potential
- A study by Evren et al. (2019) on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides indicated potential selective anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).
Other Biological Evaluations
- Srivastava et al. (2008) conducted a study on novel oxazolidinones with piperazinylaryloxazolidinones, demonstrating superior antibacterial activities compared to linezolid, including activity against resistant strains (Srivastava et al., 2008).
特性
IUPAC Name |
N-methyl-2-[[5-[4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S2/c1-11-12(4-3-5-13(11)23(26)27)15(25)21-6-8-22(9-7-21)16-19-20-17(29-16)28-10-14(24)18-2/h3-5H,6-10H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXNOJYWAAIFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


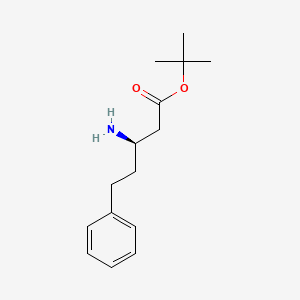
![Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3005228.png)
![3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3005230.png)
![3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3005231.png)
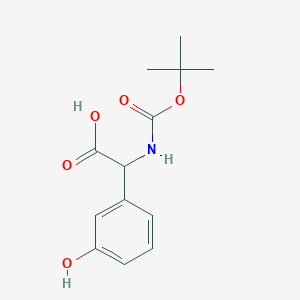

![N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3005236.png)
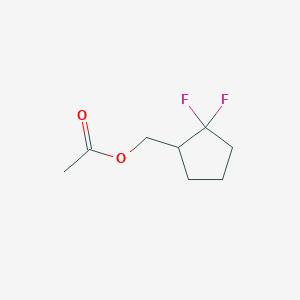
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3005238.png)

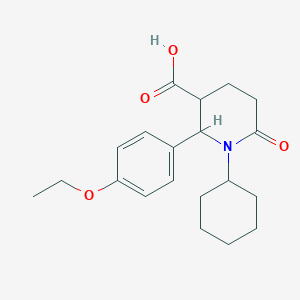
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)
